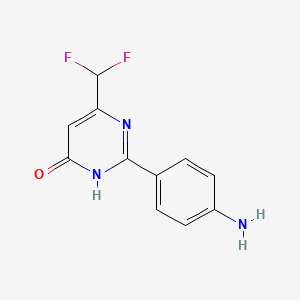
2-(4-Aminophenyl)-6-(difluoromethyl)pyrimidin-4(3h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Aminophenyl)-6-(difluoromethyl)pyrimidin-4(3h)-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrimidinone core substituted with an aminophenyl group and a difluoromethyl group, which contribute to its distinct chemical behavior and reactivity.
Métodos De Preparación
The synthesis of 2-(4-Aminophenyl)-6-(difluoromethyl)pyrimidin-4(3h)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Aminophenyl Group: This step often involves a nucleophilic substitution reaction where an aminophenyl group is introduced to the pyrimidinone core.
Addition of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethylating agents under specific reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and advanced reaction techniques to streamline the process.
Análisis De Reacciones Químicas
2-(4-Aminophenyl)-6-(difluoromethyl)pyrimidin-4(3h)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(4-Aminophenyl)-6-(difluoromethyl)pyrimidin-4(3h)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.
Industry: It can be used in the development of specialty chemicals and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Aminophenyl)-6-(difluoromethyl)pyrimidin-4(3h)-one involves its interaction with molecular targets such as enzymes or receptors. The aminophenyl group may facilitate binding to specific sites, while the difluoromethyl group can enhance the compound’s stability and reactivity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar compounds to 2-(4-Aminophenyl)-6-(difluoromethyl)pyrimidin-4(3h)-one include other pyrimidinone derivatives with different substituents. For example:
2-(4-Aminophenyl)-6-methylpyrimidin-4(3h)-one: Lacks the difluoromethyl group, which may affect its reactivity and stability.
2-(4-Hydroxyphenyl)-6-(difluoromethyl)pyrimidin-4(3h)-one:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and reactivity patterns compared to its analogs.
Propiedades
Fórmula molecular |
C11H9F2N3O |
|---|---|
Peso molecular |
237.21 g/mol |
Nombre IUPAC |
2-(4-aminophenyl)-4-(difluoromethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H9F2N3O/c12-10(13)8-5-9(17)16-11(15-8)6-1-3-7(14)4-2-6/h1-5,10H,14H2,(H,15,16,17) |
Clave InChI |
LHGNANHOBNJOQY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC(=CC(=O)N2)C(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


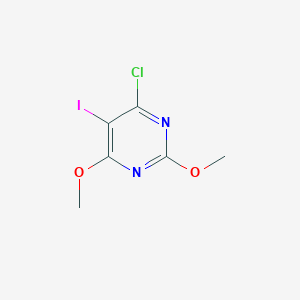
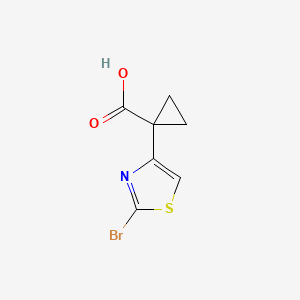
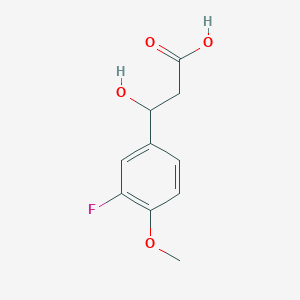
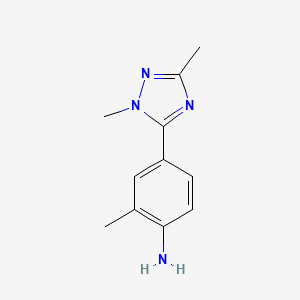
![3-(2-aminoethoxy)-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]propanamide hydrochloride](/img/structure/B13538093.png)

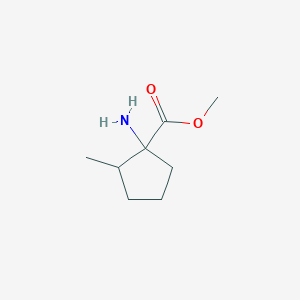

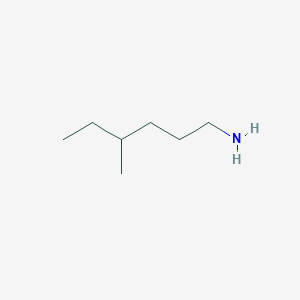
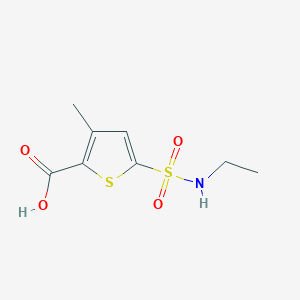
![Ethyl 1-[2-(benzyloxy)-1-hydroxyethyl]-3-methylidenecyclobutane-1-carboxylate](/img/structure/B13538124.png)

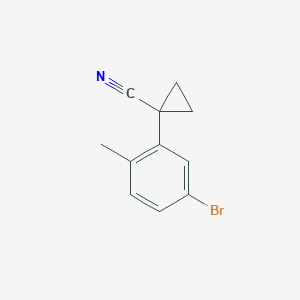
![tert-butylN-({2-oxa-6-azabicyclo[3.2.1]octan-1-yl}methyl)carbamatehydrochloride](/img/structure/B13538139.png)
